

Technical Synthesis Guide: Bis(2-(2-butoxyethoxy)ethyl) Undecanedioate

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Compound of Interest

Compound Name:	<i>Bis(2-(2-butoxyethoxy)ethyl) undecanedioate</i>
CAS No.:	85284-12-4
Cat. No.:	B12661346

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Executive Summary & Molecule Profile[1][2]

This guide details the synthesis of **Bis(2-(2-butoxyethoxy)ethyl) undecanedioate**, a high-molecular-weight diester derived from undecanedioic acid (C11) and diethylene glycol monobutyl ether.

Significance: While even-chain dicarboxylic acid esters (Adipates, Sebacates, Dodecanedioates) are common commercial plasticizers, this C11 (odd-chain) variant offers unique advantages. Odd-chain structures often disrupt crystalline packing more effectively than their even-chain counterparts, potentially offering superior low-temperature flexibility and lower pour points in lubricant and plasticizer applications. The inclusion of the glycol ether moiety (butoxyethoxyethyl) further enhances compatibility with polar polymers (PVC, PVB) and improves solvation power.

Chemical Identity

Property	Specification
IUPAC Name	Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Common Name	Di(butyl carbitol) undecanedioate
Molecular Formula	
Molecular Weight	504.70 g/mol
Precursor A	Undecanedioic Acid (CAS: 1852-04-6)
Precursor B	2-(2-Butoxyethoxy)ethanol (CAS: 112-34-5)
Predicted Appearance	Clear, colorless to pale yellow viscous liquid

Strategic Pathway Selection

Two primary pathways are presented. Pathway A is the industry-standard approach for scalability and purity, utilizing organometallic catalysis to prevent ether cleavage. Pathway B is a laboratory-scale method for generating high-purity analytical standards.

Pathway A: Organometallic Catalytic Esterification (Preferred)

- Mechanism: Lewis-acid catalyzed direct condensation.
- Catalyst: Tetrabutyl Titanate ([Tetrabutyl Titanate](#)).^[1]
- Advantages: Avoids strong mineral acids which can cleave the sensitive ether linkages in the glycol reactant; high yield; scalable.
- Challenges: Requires high temperature (>160°C) and efficient water removal.

Pathway B: Acyl Chloride Modification (Analytical Grade)

- Mechanism: Nucleophilic acyl substitution.

- Reagents: Undecanedioyl dichloride (generated in situ) + Alcohol.
- Advantages: Mild conditions, rapid reaction, suitable for gram-scale synthesis.
- Challenges: Generates HCl gas; difficult to scale; acid chloride requires anhydrous handling.

Pathway A: Industrial Azeotropic Esterification Protocol

This protocol utilizes Tetrabutyl Titanate (TBT) as a catalyst.^[1] Unlike p-Toluenesulfonic acid (p-TSA), TBT minimizes the risk of discoloring the product or degrading the ether chains of the glycol reactant.

Materials & Stoichiometry

Component	Role	Equivalents	Mass/Vol (Example)
Undecanedioic Acid	Substrate	1.0 eq	216.3 g (1 mol)
2-(2-Butoxyethoxy)ethanol	Reactant	2.4 eq	389.4 g (2.4 mol)
Tetrabutyl Titanate	Catalyst	0.5 wt%	~3.0 g
Xylene or Toluene	Entrainer	Solvent	150 mL (Optional*)

*Note: Industrial processes often run "neat" under vacuum, but an entrainer is recommended for lab-scale to facilitate water removal via a Dean-Stark trap.

Step-by-Step Methodology

- Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark trap topped with a reflux condenser. Connect the outlet to a nitrogen bubbler.
- Charging: Charge the flask with Undecanedioic acid and 2-(2-butoxyethoxy)ethanol.
- Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen (critical to prevent product oxidation/darkening).

- Catalyst Addition: Add the Tetrabutyl Titanate (TBT) via syringe.
- Reaction Phase 1 (Reflux):
 - Heat the mixture to 150°C. If using Xylene, reflux should begin, and water will start collecting in the trap.
 - Gradually increase temperature to 180–200°C over 2 hours.
 - Monitor: The reaction is driven by the removal of water. Theoretical water yield for 1 mol scale is ~36 mL.
- Reaction Phase 2 (Vacuum Finishing):
 - Once water evolution slows, slowly apply vacuum (starting at 100 mbar and ramping down to 10 mbar) to drive the reaction to completion and strip the entrainer.
 - Endpoint: Monitor Acid Value (AV). Target AV < 1.0 mg KOH/g.
- Workup (Catalyst Hydrolysis):
 - Cool the mixture to 90°C.
 - Add 2% water (relative to batch weight) and stir vigorously for 30 minutes. This hydrolyzes the titanate catalyst into an inert titanium dioxide precipitate.
 - Add 1% activated carbon and Celite.
- Filtration: Filter the hot liquid through a sintered glass funnel or filter press to remove the titanium solids and carbon.
- Stripping: Perform a final high-vacuum distillation (wipe-film evaporator or short path) to remove excess 2-(2-butoxyethoxy)ethanol.

Process Visualization (DOT)



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Figure 1: Industrial workflow for Titanate-catalyzed esterification.

Pathway B: High-Fidelity Lab Synthesis (Acid Chloride)

Use Case: Creating a high-purity analytical standard (NMR/GC-MS reference) where yield is secondary to purity.

Methodology

- Chlorination: React Undecanedioic acid (10 g) with Thionyl Chloride (SOCl₂, 20 mL) and a drop of DMF at reflux for 3 hours.
- Isolation: Distill off excess SOCl₂ under vacuum to yield Undecanedioyl dichloride.
- Esterification:
 - Dissolve the acid chloride in dry Dichloromethane (DCM).
 - Add 2-(2-butoxyethoxy)ethanol (2.2 eq) and Pyridine (2.5 eq) at 0°C.
 - Allow to warm to room temperature and stir for 12 hours.
- Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine. Dry over MgSO₄.
- Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3 , 400 MHz):
 - 4.22 (t, 4H): (Ester methylene)
 - 3.70 - 3.55 (m, 12H): Ether backbone protons ()
 - 3.45 (t, 4H): Terminal ether methylene next to butyl ()
 - 2.30 (t, 4H): -methylene to carbonyl ()
 - 1.60 (m, 4H): -methylene
 - 1.30 (broad s, 10H): Internal methylene chain of undecanedioic acid
 - 0.90 (t, 6H): Terminal methyl groups of butyl chain

FTIR Spectroscopy

- 1735 cm^{-1} : Strong C=O stretch (Ester).
- 1100-1200 cm^{-1} : Strong C-O-C stretch (Ether).
- 2850-2950 cm^{-1}

: C-H alkyl stretch.

- Absence: No broad -OH peak at 3400 cm

(indicates complete conversion).

Safety & Handling

- 2-(2-Butoxyethoxy)ethanol: Causes serious eye irritation (Category 2A). Use safety goggles and handle in a fume hood.
- Titanium Catalysts: Moisture sensitive. Hydrolyze to form solids; avoid contact with eyes/skin.
- Undecanedioic Acid: Generally low toxicity but can act as a dust irritant.

References

- Undecanedioic Acid Properties & Applications. Ataman Chemicals. Retrieved from [\[Link\]](#)
- Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Adipate Analog Data). NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Titanium-catalyzed esterification reactions: beyond Lewis acidity. ResearchGate. Retrieved from [\[Link\]](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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